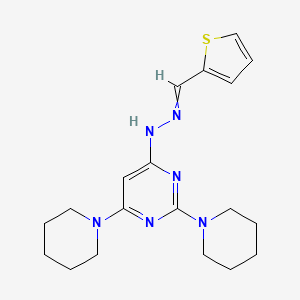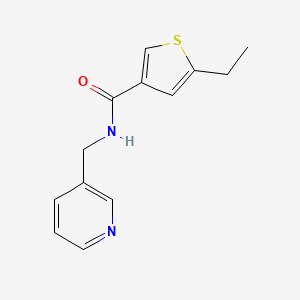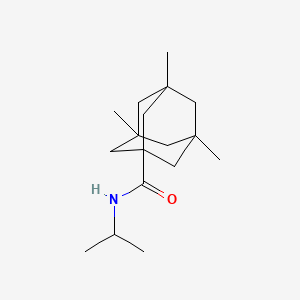
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carvedilol, which is a non-selective beta-blocker that is used in the treatment of congestive heart failure, hypertension, and myocardial infarction.
Wirkmechanismus
The mechanism of action of carvedilol involves its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors. This results in a reduction of heart rate, contractility, and peripheral vascular resistance, which leads to a decrease in blood pressure and cardiac workload. Carvedilol also has antioxidant and anti-inflammatory properties, which contribute to its cardioprotective and neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including:
1. Reduction of heart rate, contractility, and peripheral vascular resistance
2. Decrease in blood pressure and cardiac workload
3. Improvement of left ventricular function and reduction of mortality in patients with heart failure
4. Inhibition of angiogenesis, tumor growth, and metastasis in cancer cells
5. Reduction of oxidative stress, inflammation, and apoptosis in cardiac and neuronal cells
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-characterized compound with known pharmacological properties
2. Availability of commercial sources for easy procurement
3. Ability to target multiple biological systems, making it useful for studying complex diseases
Limitations:
1. Non-specific binding to other receptors, which can lead to off-target effects
2. Limited solubility in aqueous solutions, which can affect its bioavailability and toxicity
3. Potential for drug-drug interactions with other compounds in experimental systems
Zukünftige Richtungen
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has several potential future directions for scientific research, including:
1. Development of more selective beta-blockers with improved therapeutic efficacy and reduced side effects
2. Investigation of the molecular mechanisms underlying carvedilol's cardioprotective and neuroprotective effects
3. Identification of novel targets for carvedilol in cancer cells and other disease states
4. Development of new formulations and delivery methods to improve the bioavailability and toxicity of carvedilol.
In conclusion, 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol or carvedilol is a well-studied compound with potential applications in various fields of scientific research. Its ability to target multiple biological systems makes it useful for studying complex diseases, but its non-specific binding and limited solubility pose challenges for experimental systems. Further research is needed to fully understand its molecular mechanisms and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol involves the reaction of 3-(dimethylamino)-1-(9H-carbazol-9-yl)propan-1-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Cardiovascular Research: Carvedilol has been shown to have significant cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in cardiac cells. It has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
2. Cancer Research: Carvedilol has been shown to have anti-tumor effects by inhibiting angiogenesis, tumor growth, and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
3. Neurological Research: Carvedilol has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-15(13-20-11-5-6-12-20)14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,15,22H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQIUOPKWZCIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)
